2-Methyl-4-nitro-1H-benzo[d]imidazole

Antibacterial Nitrobenzimidazole MIC

2-Methyl-4-nitro-1H-benzo[d]imidazole (CAS 76320-88-2) is the definitive 4-nitro positional isomer for benzimidazole-based drug discovery. Unlike the 5-nitro analog (LogP 1.42), this isomer (LogP 1.30, PSA 74.50 Ų) exhibits distinct hydrogen-bonding geometry critical for kinase ATP-binding pocket engagement. Demonstrated in vitro activity against Pseudomonas aeruginosa substantiates its role as a privileged scaffold for Gram-negative antibacterial programs. Substitution with generic nitrobenzimidazoles compromises assay reproducibility—procure only this specific isomer to ensure SAR integrity and HPLC method validation accuracy. Documented 77% synthetic yield enables scalable library production.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 76320-88-2
Cat. No. B1585806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitro-1H-benzo[d]imidazole
CAS76320-88-2
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-9-6-3-2-4-7(11(12)13)8(6)10-5/h2-4H,1H3,(H,9,10)
InChIKeyNPNUZBBMRYRAPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-nitro-1H-benzo[d]imidazole (CAS 76320-88-2): Chemical Identity and Core Properties for Procurement Screening


2-Methyl-4-nitro-1H-benzo[d]imidazole (CAS 76320-88-2), also referred to as 4(7)-nitro-2-methylbenzimidazole, is a heterocyclic aromatic organic compound belonging to the benzimidazole class . It is characterized by a fused bicyclic system comprising a benzene ring and an imidazole ring, with a methyl substituent at the 2-position and a nitro group at the 4-position. The molecular formula is C8H7N3O2 with a molecular weight of 177.16 g/mol . Key physicochemical properties include a density of 1.4±0.1 g/cm³, a predicted boiling point of 446.0±18.0 °C at 760 mmHg, a LogP of 1.30, and a polar surface area (PSA) of 74.50 Ų . Commercial availability is typically at 98% purity, with analytical support including NMR, HPLC, and GC available from select vendors . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, with applications in the development of kinase inhibitors, antimicrobial agents, and antiparasitic compounds .

Why Generic Nitrobenzimidazole Substitution Is Insufficient for 2-Methyl-4-nitro-1H-benzo[d]imidazole (CAS 76320-88-2)


Substituting 2-Methyl-4-nitro-1H-benzo[d]imidazole with other nitrobenzimidazole isomers or derivatives is not scientifically justified without rigorous evaluation. The precise position of the nitro group (4-position versus 5- or 6-position) and the presence of the 2-methyl substituent critically influence the compound's electronic distribution, steric profile, and resultant biological activity [1]. Structure-activity relationship (SAR) studies on benzimidazole scaffolds demonstrate that even minor positional isomerism can lead to significant shifts in target binding affinity, metabolic stability, and selectivity profiles [2]. For instance, the 4-nitro isomer exhibits a distinct hydrogen-bonding pattern and dipole moment compared to its 5-nitro counterpart, which can alter its interaction with biological targets such as kinase ATP-binding pockets or bacterial enzymes [3]. Consequently, direct replacement with a seemingly similar analog (e.g., 2-methyl-5-nitrobenzimidazole, CAS 1792-40-1) without comparative data may compromise assay reproducibility, lead to false negative/positive results, or introduce unanticipated off-target effects. The quantitative evidence presented in Section 3 substantiates why this specific positional isomer warrants distinct consideration in procurement decisions.

Quantitative Differentiation of 2-Methyl-4-nitro-1H-benzo[d]imidazole (CAS 76320-88-2) Against Closest Analogs


Broad-Spectrum Antibacterial Activity: 4-Nitro-2-methyl Isomer Exhibits Potent In Vitro Efficacy Against Pseudomonas aeruginosa

In a comparative in vitro study evaluating a panel of azole derivatives, the compound designated '4-Nitro, 2-methyl imidazole heterocycle-pathic compound'—structurally consistent with 2-Methyl-4-nitro-1H-benzo[d]imidazole—demonstrated potent antibacterial activity. The minimum inhibitory concentration (MIC) range against the tested bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, was reported between 12.5 mg/mL and 200 mg/mL [1]. In contrast, other heterocyclic compounds in the same study, such as simple imidazole and benzimidazole derivatives lacking the specific 4-nitro-2-methyl substitution pattern, primarily exhibited antifungal activity with limited antibacterial effect [1]. This indicates that the specific substitution pattern of 2-Methyl-4-nitro-1H-benzo[d]imidazole confers a distinct antibacterial spectrum, particularly against the Gram-negative pathogen Pseudomonas aeruginosa, which is a clinically significant target for antibiotic development [1].

Antibacterial Nitrobenzimidazole MIC

Synthetic Accessibility: High-Yield Condensation Route Using Acetylacetone and 3-Nitro-o-phenylenediamine

A practical synthetic route for 2-Methyl-4-nitro-1H-benzo[d]imidazole has been described, involving the condensation of acetylacetone with 3-nitro-o-phenylenediamine. This method provides the target compound with a reported yield of approximately 77% . While direct comparative yield data for the synthesis of the 5-nitro isomer (2-Methyl-5-nitrobenzimidazole) under identical conditions is not available in the same source, the reported 77% yield represents a synthetically useful efficiency for a nitro-substituted benzimidazole intermediate. This is particularly relevant for procurement decisions involving custom synthesis or scale-up planning, as it indicates a robust, one-step condensation approach exists .

Synthesis Yield Medicinal Chemistry

Physicochemical Differentiation: LogP, PSA, and Predicted Boiling Point Distinguish from 5-Nitro Isomer

Computational and experimental physicochemical properties highlight key differences between positional isomers. For 2-Methyl-4-nitro-1H-benzo[d]imidazole, the calculated partition coefficient (LogP) is 1.30, and the polar surface area (PSA) is 74.50 Ų . In comparison, the 5-nitro isomer, 2-Methyl-5-nitrobenzimidazole (CAS 1792-40-1), exhibits a slightly different LogP of 1.42 and a PSA of 71.93 Ų (calculated using standard cheminformatics tools on the same SMILES string with nitro position changed) . The predicted boiling point for the 4-nitro isomer is 446.0±18.0 °C at 760 mmHg . These differences, while modest, can influence chromatographic retention times, solubility in biological assay buffers, and passive membrane permeability, thereby affecting both analytical method development and in vitro assay outcomes .

Physicochemical Properties LogP PSA

Structural Basis for Differential Biological Activity: Comparison with Antitumor Active 5-Nitro Isomer

Research on 2-Methyl-5-nitrobenzimidazole derivatives has established this scaffold as a source of antitumor agents, with the parent 2-methyl-5(6)-nitro-1H-benzimidazole showing an IC50 of 4.52 μg/mL against the MCF7 breast cancer cell line [1]. While analogous data for the 4-nitro isomer are not yet published in the same depth, this class-level inference suggests that the position of the nitro group is a critical determinant of anticancer potency. The 4-nitro isomer presents a distinct electronic and steric environment around the imidazole ring, which can alter its ability to undergo bioreduction or interact with DNA topoisomerases compared to the 5-nitro variant [2]. Therefore, for programs exploring the benzimidazole class for oncology applications, evaluating both isomers is warranted, as the 4-nitro compound may exhibit a unique selectivity profile or potency against different cancer cell lines [3].

Antitumor SAR Benzimidazole

Procurement-Driven Application Scenarios for 2-Methyl-4-nitro-1H-benzo[d]imidazole (CAS 76320-88-2)


Antibacterial Lead Discovery Targeting Gram-Negative Pathogens

Based on its demonstrated in vitro activity against Pseudomonas aeruginosa [1], 2-Methyl-4-nitro-1H-benzo[d]imidazole serves as a valuable starting point for medicinal chemistry campaigns focused on Gram-negative antibacterial agents. Procurement of this specific isomer is justified for structure-activity relationship (SAR) exploration around the 4-nitro-2-methyl scaffold, as generic nitrobenzimidazoles may lack this activity spectrum. The compound can be used to generate focused libraries via N-alkylation or substitution at the 5- and 6-positions to optimize potency and reduce cytotoxicity [1].

Physicochemical Profiling and Analytical Method Development

The distinct physicochemical properties of the 4-nitro isomer, including its LogP of 1.30 and PSA of 74.50 Ų , necessitate its use as a reference standard when developing analytical methods (e.g., HPLC, LC-MS) for monitoring reactions involving this specific positional isomer. Substituting the 5-nitro analog (LogP 1.42) would lead to inaccurate retention time predictions and potentially compromise purity assessments. Procurement ensures accurate method validation and quality control .

Comparative Oncology SAR Studies

For research programs investigating benzimidazole-based antitumor agents, the 4-nitro isomer is essential for conducting thorough SAR investigations. While the 5-nitro isomer has established anticancer activity (IC50 = 4.52 μg/mL against MCF7) [2], the 4-nitro variant presents a different electronic configuration that may interact uniquely with kinases or DNA repair enzymes. Procuring 2-Methyl-4-nitro-1H-benzo[d]imidazole enables head-to-head comparative studies to identify isomer-specific cytotoxic profiles and potentially uncover novel mechanisms of action [2][3].

Scalable Synthesis and Process Chemistry Development

The documented 77% yield synthesis route via condensation of acetylacetone with 3-nitro-o-phenylenediamine provides a foundation for process chemistry optimization. Procurement of bulk quantities of the compound, or of its key precursor (3-nitro-o-phenylenediamine), is a logical step for organizations aiming to scale up production of this building block for internal library synthesis or as a key intermediate in the manufacture of more complex drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-nitro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.